Mesosulfuron-methyl

Description

Metsulfuron-methyl is a residual sulfonylurea herbicide that kills broadleaf weeds and some annual grasses. It is a systemic compound with foliar and soil activity, that inhibits cell division in shoots and roots. It has very low toxicity to mammals, birds, fish, and insects, but is a moderate eye irritant.

an herbicide

Structure

3D Structure

Propriétés

IUPAC Name |

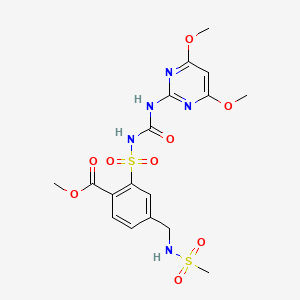

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O9S2/c1-29-13-8-14(30-2)20-16(19-13)21-17(24)22-33(27,28)12-7-10(9-18-32(4,25)26)5-6-11(12)15(23)31-3/h5-8,18H,9H2,1-4H3,(H2,19,20,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFKBBMCXCMCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034712 | |

| Record name | Mesosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In hexane <0.2, acetone 13.66, toluene 0.013, ethyl acetate 2, methylene chloride 3.8 (all in g/L, 20 °C), In water (g/L at 20 °C): 7.24X10-3 (pH 5); 0.483 (pH 7); 15.39 (pH 9) | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53 gm/cu cm at 23 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-8 mPa /SRC: 8.25X10-14 mm Hg/ at 25 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream-colored solid | |

CAS No. |

208465-21-8 | |

| Record name | Mesosulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208465-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesosulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208465218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22L00R79A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195.4 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Mesosulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesosulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of grass weeds and some broadleaf weeds in cereal crops.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for the determination of its key characteristics.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-α-(methanesulfonamido)-p-toluate | [2] |

| CAS Number | 208465-21-8 | [3] |

| Molecular Formula | C₁₇H₂₁N₅O₉S₂ | [3] |

| Molar Mass | 503.51 g/mol | [3] |

| Appearance | Light yellowish crystalline powder/Cream-colored solid | [4][5] |

| Odor | Weakly pungent | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 195.4 °C | [5] | |

| Density | 1.53 g/cm³ | at 23 °C | [5] |

| Vapor Pressure | 3.5 x 10⁻⁹ mPa | at 20 °C | [6] |

| pKa | 4.35 | at 20 °C | [5] |

| Log P (Octanol/Water) | 1.39 | pH 5 | [5] |

| -0.48 | pH 7 | [5] | |

| -2.06 | pH 9 | [5] |

Table 3: Solubility of this compound

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water | 0.00724 | 20 (pH 5) | [7] |

| 0.483 | 20 (pH 7) | [7] | |

| 15.39 | 20 (pH 9) | [7] | |

| Acetone | 13.66 | 20 | [1] |

| Ethyl acetate | 2.0 | 20 | [1] |

| Dichloromethane | 3.8 | 20 | [1] |

| n-Hexane | <0.0002 | 20 | [1] |

| Toluene | 0.013 | 20 | [1] |

| Isopropanol | 0.096 | [3] | |

| Acetonitrile | 8.37 | [3] |

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[9] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By blocking ALS, this compound disrupts these vital processes, leading to the cessation of growth and eventual death of susceptible plants. Animals are not affected by this compound as they lack the ALS enzyme and obtain these essential amino acids through their diet.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Determination of Melting Point (OECD Guideline 102)

This method describes the determination of the melting point of a substance.

-

Apparatus:

-

Capillary tube melting point apparatus

-

Thermometer with appropriate range and accuracy

-

Sample pulverizer

-

-

Procedure:

-

A small amount of the finely powdered this compound is introduced into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point.[10][11]

-

Determination of Water Solubility (OECD Guideline 105)

This guideline describes the flask method for determining the water solubility of substances.

-

Apparatus:

-

Constant temperature water bath

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC)

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The saturated solution is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.[2][7][12]

-

Determination of Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for vapor pressure determination; the gas saturation method is commonly used for low-volatility substances.

-

Apparatus:

-

Constant temperature bath

-

Inert gas supply (e.g., nitrogen)

-

Saturator column packed with the test substance on an inert support

-

Trapping system (e.g., sorbent tubes)

-

Analytical instrumentation for quantification (e.g., GC or HPLC)

-

-

Procedure:

-

A stream of inert gas is passed at a known flow rate through or over the test substance in a thermostated chamber.

-

The vaporized substance is collected in a trapping system.

-

The amount of substance trapped is quantified, and the vapor pressure is calculated from the volume of gas passed and the amount of substance collected.[1][4][13]

-

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The titration method is a common approach for determining the pKa of ionizable substances.

-

Apparatus:

-

pH meter with a combination electrode

-

Temperature-controlled titration vessel

-

Burette

-

-

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[14][15][16]

-

Mandatory Visualizations

Experimental Workflow for Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in environmental samples, such as soil or water, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Herbicide Efficacy Trial

This diagram outlines the key steps in conducting a greenhouse or field trial to evaluate the efficacy of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a vital herbicide in modern agriculture. The data presented in a structured format, along with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows, offers a valuable resource for researchers, scientists, and professionals in the field of drug and pesticide development. A thorough understanding of these fundamental properties is essential for the safe, effective, and environmentally responsible use of this important agricultural tool.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 15. search.library.doc.gov [search.library.doc.gov]

- 16. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

An In-depth Technical Guide to the Degradation Products of Mesosulfuron-methyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of mesosulfuron-methyl in terrestrial and aquatic environments. It details the primary degradation pathways, identifies the resulting transformation products, and presents available quantitative data on their formation and dissipation. This document also outlines the experimental methodologies employed in studying these processes, offering a valuable resource for researchers in environmental science and agrochemical development.

Introduction to this compound and its Environmental Fate

This compound is a selective, post-emergence sulfonylurea herbicide used for the control of grass and broadleaf weeds in cereal crops. Its environmental fate is of significant interest due to its potential to enter soil and water systems. The degradation of this compound is a complex process influenced by a combination of chemical and biological factors, including hydrolysis, photolysis, and microbial metabolism. Understanding the nature and persistence of its degradation products is crucial for assessing its overall environmental impact.

Degradation Pathways of this compound

The degradation of this compound proceeds through several key pathways in both soil and water, leading to the formation of various transformation products. The primary routes of degradation are cleavage of the sulfonylurea bridge, O-demethylation, and other minor transformations.

Degradation in Soil

In the soil environment, the degradation of this compound is primarily driven by microbial activity, though chemical hydrolysis also plays a role, particularly in acidic soils. The rate of degradation is influenced by soil properties such as pH, organic matter content, moisture, and temperature.

The main degradation pathway in soil involves the cleavage of the sulfonylurea bridge, leading to the formation of two primary metabolites: 2-amino-4,6-dimethoxypyrimidine (AE F092944) and mesosulfuron acid (AE F154851). Further degradation of these intermediates can occur. O-demethylation of the pyrimidine ring is another observed transformation.

Degradation in Water

In aquatic environments, this compound degradation is influenced by hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis is highly dependent on the pH of the water. This compound is more rapidly hydrolyzed under acidic conditions.[1] The primary hydrolysis reaction is the cleavage of the sulfonylurea bridge.

Photolysis: Photodegradation in water can also occur, leading to the formation of various photoproducts. The efficiency of this process is dependent on the intensity and wavelength of light.

Key degradation products identified in aquatic systems include those resulting from the cleavage of the sulfonylurea bridge and modifications to the phenyl and pyrimidine rings. These include O-desmethyl Mesosulfuron (AE F160459), O-desmethyl Mesosulfuron acid (AE F160460), Benzisothiazole (AE F147447), and 2-amino-4,6-dimethoxypyrimidine (AE F092944).[1][2]

Quantitative Data on Degradation

The persistence of this compound and the formation of its degradation products are quantified by their half-lives (DT50) and the concentrations observed over time in experimental studies.

Degradation of this compound in Soil

The degradation of this compound in soil is a relatively rapid process, with half-lives varying depending on soil type and environmental conditions.

| Soil Type | Application Rate (g a.i./ha) | Half-life (DT50) in days | Reference |

| Not specified | 4 | 3.54 | [3] |

| Not specified | 8 | 6.40 | [3] |

| Not specified | 15 | 6.3 | [4] |

| Not specified | 30 | 7.9 | [4] |

Formation and Decline of Degradation Products in Soil

Quantitative data on the concentration of individual degradation products in soil over time is limited in publicly available literature. However, regulatory studies often contain this detailed information. The major soil metabolites include 2-amino-4,6-dimethoxypyrimidine (AE F092944) and mesosulfuron acid (AE F154851).

| Degradation Product | Maximum Occurrence (% of Applied Radioactivity) | Day of Maximum Occurrence | Reference |

| AE F092944 | 10.1 | Not Specified | [5] |

| AE F154851 | Not Specified | Not Specified |

Note: More detailed time-course data for metabolite concentrations are needed for a complete quantitative summary.

Degradation of this compound in Water

The degradation of this compound in water is highly pH-dependent.

| pH | Temperature (°C) | Half-life (DT50) in days | Reference |

| 4 | 25 | 3.5 | [1] |

| 7 | 25 | 253 | [1] |

| 9 | 25 | 319 | [1] |

Formation and Decline of Degradation Products in Water

Experimental Protocols

The study of this compound degradation follows standardized protocols to ensure data reliability and comparability. The most relevant are the OECD Guidelines for the Testing of Chemicals.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: 14C-labeled this compound is applied to the soil samples at a rate reflecting typical agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded and purged with an inert gas.

-

Sampling: At predetermined intervals, replicate soil samples are taken for analysis.

-

Extraction: Soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol) to isolate the parent compound and its degradation products.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

-

Mineralization and Bound Residues: Evolved 14CO2 is trapped to determine the extent of mineralization. Non-extractable (bound) residues are quantified by combusting the extracted soil.

References

Environmental Fate and Mobility of Mesosulfuron-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide Mesosulfuron-methyl. The information is curated to meet the needs of researchers, scientists, and professionals involved in drug development and environmental risk assessment. This guide summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows.

Executive Summary

This compound is a sulfonylurea herbicide used for post-emergence control of grass and broadleaf weeds. Its environmental fate is governed by a combination of biotic and abiotic degradation processes, as well as its mobility in soil and water. The persistence and movement of this compound in the environment are influenced by factors such as soil type, pH, temperature, and microbial activity. This guide provides a detailed examination of these processes to facilitate a thorough understanding of the compound's environmental behavior.

Degradation and Dissipation

The degradation of this compound in the environment occurs through several key pathways, including hydrolysis, photolysis, and microbial metabolism. The rate of degradation is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Abiotic Degradation

Hydrolysis: The breakdown of this compound in the presence of water is highly dependent on pH. It is more rapid under acidic conditions.

Photolysis: The degradation of this compound by light, particularly in aqueous environments and on soil surfaces, contributes to its overall dissipation, though to a lesser extent than hydrolysis and microbial degradation under most conditions.

Biotic Degradation

Microbial metabolism is a significant pathway for the degradation of this compound in soil under both aerobic and anaerobic conditions. The rate of microbial degradation is influenced by soil organic matter content, moisture, and temperature.

Field Dissipation

Field dissipation studies provide a holistic view of the decline of a pesticide under real-world conditions, integrating all relevant degradation and transport processes.

Table 1: Summary of this compound Degradation and Dissipation Data

| Parameter | Matrix | Conditions | Value | Reference(s) |

| Hydrolysis Half-life (DT50) | Water | pH 4, 25°C | 3.5 days | [1][2] |

| Water | pH 7, 25°C | 253 days | [1][2] | |

| Water | pH 9, 25°C | >253 days | [1] | |

| Aqueous Photolysis Half-life (DT50) | Water | Experimental | 30 - 62 days | [1] |

| Soil Photolysis Half-life (DT50) | Soil Surface | >300 days | [1] | |

| Aerobic Soil Metabolism Half-life (DT50) | Soil | Laboratory, 20°C | 43.5 days (typical) | [3] |

| Soil | Laboratory, Non-sterile | 8.71 - 47.08 days | [4] | |

| Field Dissipation Half-life (DT50) | Soil | Europe (6 locations) | 4 - 100 days | [5] |

Mobility in Soil

The mobility of this compound in soil is primarily governed by its adsorption and desorption characteristics. These processes determine its potential to leach into groundwater or move with surface runoff. The key parameters used to quantify soil mobility are the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Table 2: Soil Adsorption and Desorption Data for this compound

| Parameter | Soil Type(s) | Value | Reference(s) |

| Freundlich Adsorption Coefficient (KFads) | Acidic Loam | 9.954 ± 0.056 µg1-n g-1mLn | [6] |

| Alkaline Loamy Sand | 1.811 ± 0.012 µg1-n g-1mLn | [6] | |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | Estimated | 11 | [2] |

Degradation Pathway

The degradation of this compound proceeds through the cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. The primary degradation products include an amino pyrimidine derivative and various phenyl degradates.

Degradation pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the environmental fate assessment of this compound, based on internationally recognized guidelines.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: A known concentration of this compound is added to the buffer solutions. The concentration should not exceed its water solubility.

-

Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (DT50) is calculated from the first-order rate constant.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of microbial degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as texture, organic carbon content, and pH.

-

Application of Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a rate equivalent to the recommended field application rate.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Volatile organic compounds and ¹⁴CO₂ are trapped.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Extraction: Soil samples are collected at various time intervals and extracted with appropriate solvents.

-

Analysis: The extracts are analyzed by methods such as HPLC and Liquid Scintillation Counting (LSC) to quantify the parent compound and its metabolites. Soil-bound residues are also determined.

-

Data Analysis: Degradation rates (DT50) and the formation and decline of metabolites are calculated.

Workflow for a soil metabolism study.

Adsorption/Desorption Study (based on OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

-

Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.

-

Adsorption Phase:

-

Soil samples are equilibrated with a solution of calcium chloride (e.g., 0.01 M).

-

A known concentration of this compound in the same calcium chloride solution is added to the soil slurries.

-

The slurries are shaken for a predetermined equilibrium time at a constant temperature.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of this compound in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

-

Desorption Phase:

-

The supernatant from the adsorption phase is replaced with a fresh pesticide-free calcium chloride solution.

-

The slurries are shaken again to reach a new equilibrium.

-

The concentration of this compound in the aqueous phase is measured to determine the amount desorbed.

-

-

Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich or Langmuir) are plotted. The distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Conclusion

The environmental fate and mobility of this compound are characterized by pH-dependent hydrolysis, moderate persistence in soil, and mobility that is influenced by soil properties. Under acidic conditions, chemical hydrolysis is a key degradation pathway. In neutral to alkaline soils, microbial degradation becomes more prominent. The compound exhibits a potential for mobility in soils with low organic matter and high pH. This technical guide provides the foundational data and methodologies for a comprehensive environmental risk assessment of this compound.

References

- 1. wsdot.wa.gov [wsdot.wa.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. mdpi.com [mdpi.com]

Toxicological Profile of Mesosulfuron-methyl in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class. It is primarily used to control grass and broadleaf weeds in wheat crops. Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] While designed to target plant-specific pathways, a thorough understanding of its toxicological profile in mammals is essential for assessing human health risks and for regulatory purposes. This guide provides a comprehensive overview of the toxicological data on this compound in mammalian systems, with a focus on quantitative data, experimental methodologies, and potential molecular mechanisms.

Toxicokinetics and Metabolism

Following oral administration in rats, this compound is poorly to moderately absorbed from the gastrointestinal tract and is rapidly and extensively excreted, primarily in the feces.[2] The excretion is largely complete within 24-48 hours.[2] Metabolism of this compound in rats is limited. The main metabolic pathway involves the cleavage of the sulfonylurea bridge.[2]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes in mammalian studies.

| Study | Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 2000 | |

| Acute Dermal Toxicity | Rat | Dermal | LD50 | > 4000 | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 | > 5.0 (mg/L) | [3] |

Experimental Protocol: Acute Oral Toxicity (Limit Test)

A representative experimental design for an acute oral limit test is as follows:

-

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive.

-

Housing: Animals are housed in controlled conditions with standard diet and water ad libitum, except for an overnight fasting period before dosing.[1]

-

Dose Administration: A single limit dose (e.g., 2000 mg/kg body weight) of this compound, suspended in a suitable vehicle, is administered by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.[4]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[4]

Subchronic and Chronic Toxicity

Repeated-dose studies in various mammalian species have demonstrated a low order of toxicity for this compound.

| Study | Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL | Reference |

| 90-Day Oral | Rat | 90 days | 1000 | > 1000 | No adverse effects observed | [5] |

| 90-Day Oral | Dog | 90 days | 648 | > 648 | No adverse effects observed | [6] |

| 1-Year Oral | Dog | 1 year | 155 | 574 | Increased mucus secretion in the stomach | |

| 2-Year Chronic/Carcinogenicity | Rat | 2 years | 952 | > 952 | No treatment-related effects | [5] |

Experimental Protocol: 90-Day Oral Toxicity Study in Dogs

The following provides a detailed methodology for a typical 90-day oral toxicity study in dogs:

-

Test System: Beagle dogs, typically four males and four females per dose group.

-

Dose Administration: this compound is administered daily in the diet or via capsules for 90 consecutive days.

-

Dose Groups: A control group and at least three dose levels are used.

-

Observations and Examinations:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examinations performed pre-test and at termination.

-

Hematology and Clinical Chemistry: Blood samples collected at pre-test, and at specified intervals during the study (e.g., 45 and 90 days). Parameters include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and various serum chemistry analytes (e.g., liver enzymes, kidney function markers).

-

Urinalysis: Conducted at similar intervals to blood collection.

-

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of organs and tissues are collected, weighed, and examined microscopically.

-

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not shown any evidence of a carcinogenic potential for this compound.

| Study | Species | Duration | Dose Levels (ppm) | Result | Reference |

| Carcinogenicity | Rat | 2 years | 0, 160, 1600, 16000 | No evidence of carcinogenicity | [5] |

| Carcinogenicity | Mouse | 18 months | 0, 100, 1000, 8000 | No evidence of carcinogenicity | [5] |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on this compound, all of which have yielded negative results.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative | |

| In Vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [7] |

| In Vitro Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | With and without S9 | Negative | [5] |

| In Vivo Micronucleus Test | Mouse | N/A | Negative | [5] |

Experimental Protocol: In Vitro Chromosome Aberration Assay

The general procedure for an in vitro chromosome aberration assay is as follows:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[7]

-

Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.[7]

-

Harvest and Analysis: Following treatment, cells are treated with a mitotic inhibitor (e.g., colcemid), harvested, and metaphase chromosomes are prepared and stained. At least 200 metaphases per concentration are analyzed microscopically for structural and numerical chromosome aberrations.[7]

-

Controls: Both negative (vehicle) and positive controls are included to ensure the validity of the test system.[7]

Reproductive and Developmental Toxicity

This compound has not been shown to cause reproductive or developmental toxicity in studies conducted in rats and rabbits.

| Study | Species | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Two-Generation Reproduction | Rat | 1000 (Parental, Reproductive, and Offspring) | No adverse effects on any parameter | [5] |

| Developmental Toxicity | Rat | 1000 (Maternal and Developmental) | No treatment-related effects | [5] |

| Developmental Toxicity | Rabbit | 1000 (Maternal and Developmental) | No treatment-related effects | [5] |

Experimental Protocol: Two-Generation Reproductive Toxicity Study in Rats

A two-generation study is designed to assess the effects of a substance on all phases of the reproductive cycle.

-

Test System: Male and female rats (F0 generation) are administered this compound in the diet before mating, during mating, gestation, and lactation.

-

F1 Generation: The offspring (F1 generation) are exposed to the test substance from conception through lactation. Selected F1 animals are then mated to produce the F2 generation, with continuous exposure to the test substance.

-

Endpoints: A wide range of endpoints are evaluated in both the parental and offspring generations, including:

-

Parental: Clinical signs, body weight, food consumption, mating and fertility indices, gestation length, and comprehensive pathology.

-

Offspring: Viability, litter size, sex ratio, clinical signs, body weight, and developmental landmarks.

-

Neurotoxicity

Specific neurotoxicity studies have not been deemed necessary for this compound due to the absence of any neurotoxic signs in the standard toxicity studies conducted at high dose levels.

Signaling Pathways in Mammalian Toxicity

The primary mechanism of action for this compound is the inhibition of acetolactate synthase (ALS) in plants, a pathway that is absent in mammals.[8] The low toxicity of this compound in mammals is attributed to this target specificity.

While direct evidence for specific signaling pathway perturbations in mammals leading to toxicity is limited, some studies on methylsulfonylmethane (MSM), a different sulfur-containing compound, have shown inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway , which is a key regulator of inflammation.[1] It is hypothetically possible that at very high, non-physiologically relevant doses, this compound or its metabolites could interfere with cellular signaling, potentially through the generation of oxidative stress. Oxidative stress is known to activate various stress-response pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in regulating cell survival, proliferation, and apoptosis. However, it is crucial to emphasize that there is currently no direct experimental evidence to support the involvement of these pathways in the observed low-level toxicity of this compound in mammals.

Conclusion

Based on an extensive toxicological database, this compound demonstrates a low toxicity profile in mammals. It is not acutely toxic, shows no evidence of carcinogenicity or genotoxicity, and does not cause reproductive or developmental effects at doses up to the limit dose. The primary mechanism of action is specific to plants, which accounts for its low mammalian toxicity. The observed effects in high-dose chronic studies are minimal and not considered to be of significant toxicological concern for human health under normal exposure scenarios. Further research into the potential for high-dose exposure to induce oxidative stress and affect cellular signaling pathways could provide a more complete understanding of its toxicological profile at a molecular level.

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) for this compound has been established by regulatory agencies based on the No Observed Adverse Effect Level (NOAEL) from the most sensitive species in long-term studies, with the application of appropriate safety factors. The ADI for this compound is 1.0 mg/kg bw/day.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 4. tera.org [tera.org]

- 5. Mammalian cell gene mutation assays working group report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials [frontiersin.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

Mode of Action of Sulfonylurea Herbicides in Cereals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylurea (SU) herbicides represent a major class of selective herbicides used for broad-spectrum weed control in cereal crops such as wheat, barley, and rye.[1] Characterized by their high potency at low application rates, their efficacy stems from the specific inhibition of a key enzyme found only in plants and microorganisms, making them safe for animals and humans.[1] Their mode of action involves the disruption of the biosynthesis of essential branched-chain amino acids.[2] Selectivity in cereal crops is achieved through the rapid metabolic detoxification of the herbicide, a process significantly slower in susceptible weed species.[3] However, the widespread use of this herbicide class has led to the evolution of resistance in many weed populations, primarily through mutations in the target enzyme gene.[4] This guide provides an in-depth examination of the biochemical mechanism, basis of crop selectivity, resistance pathways, and the experimental protocols used to evaluate these interactions.

Primary Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of sulfonylurea herbicides is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) (EC 2.2.1.6).[2][5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4] This enzyme is located in the chloroplasts of plant cells.

Sulfonylureas act as potent, non-competitive inhibitors of ALS.[2] They bind to a site on the enzyme that is allosteric to the active site, blocking the substrate's access and halting the catalytic reaction.[6] This inhibition is highly specific and occurs at nanomolar concentrations. The absence of the ALS enzyme in animals is the fundamental reason for the low toxicity of sulfonylurea herbicides to mammals.[7]

The inhibition of ALS leads to a rapid cessation of BCAA production.[2] Since these amino acids are vital building blocks for protein synthesis and, consequently, cell division and growth, their depletion quickly arrests growth in the meristematic regions (growing points) of the plant.[1] While growth stops almost immediately, the visible symptoms of herbicidal action, such as stunting, chlorosis, and necrosis, may take several days to weeks to develop.[2]

Inhibition of the Branched-Chain Amino Acid (BCAA) Pathway

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate and threonine. A single set of four conserved enzymes carries out the parallel synthesis of valine and isoleucine. The pathway for leucine synthesis branches off from an intermediate in the valine pathway.

The key steps are:

-

Acetolactate Synthase (ALS): This is the step inhibited by sulfonylureas. ALS catalyzes two initial reactions:

-

The condensation of two pyruvate molecules to form 2-acetolactate (the precursor to valine and leucine).

-

The condensation of one pyruvate molecule and one 2-oxobutanoate molecule (derived from threonine) to form 2-aceto-2-hydroxybutanoate (the precursor to isoleucine).

-

-

Ketol-Acid Reductoisomerase (KARI): Catalyzes the reduction and isomerization of the products from the ALS step.

-

Dihydroxyacid Dehydratase (DHAD): Performs a dehydration reaction.

-

Branched-Chain Aminotransferase (BCAT): Catalyzes the final transamination step to produce valine, leucine, and isoleucine.

By blocking the very first step, sulfonylureas effectively shut down the entire production line for all three BCAAs.

References

- 1. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The world’s first glyphosate-resistant case of Avena fatua L. and Avena sterilis ssp. ludoviciana (Durieu) Gillet & Magne and alternative herbicide options for their control | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. harvest.usask.ca [harvest.usask.ca]

- 7. researchgate.net [researchgate.net]

The Bio-Efficacy of Mesosulfuron-methyl Against Grass Weeds: A Technical Guide

An In-depth Analysis for Researchers and Crop Protection Professionals

Mesosulfuron-methyl is a selective, post-emergent herbicide widely utilized in cereal crops for the control of a broad spectrum of grass weeds. As a member of the sulfonylurea chemical class, it is recognized for its high efficacy at low application rates, systemic action, and utility in integrated weed management programs. This technical guide provides a comprehensive overview of its bio-efficacy, mode of action, experimental evaluation protocols, and the critical factors influencing its performance.

Core Principles: Mode of Action

This compound's herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.

The mechanism unfolds as follows:

-

Uptake and Translocation: The herbicide is absorbed systemically through both the foliage and roots of the weed.[1] It is then translocated via the plant's vascular tissues (xylem and phloem) to the meristematic regions—the primary sites of active growth.[1][2]

-

Enzyme Inhibition: In these growing points, this compound binds to the ALS enzyme, blocking its catalytic function.[1]

-

Cessation of Growth: The inhibition of ALS halts the production of the essential branched-chain amino acids.[3] This leads to a rapid cessation of cell division and overall plant growth.[4]

-

Symptom Development and Plant Death: Deprived of these vital building blocks, the weed exhibits symptoms such as chlorosis (yellowing), followed by necrosis. Sensitive weeds typically stop growing within two days of application, with visible symptoms appearing in 4-7 days and complete death occurring within 2-4 weeks.[4]

Quantitative Bio-Efficacy Data

The efficacy of this compound, often formulated with the safener mefenpyr-diethyl and sometimes in combination with iodosulfuron-methyl, is dose-dependent and varies by target weed species and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Dose-Response Data (GR₅₀/ED₅₀) for Grass Weeds

GR₅₀/ED₅₀ represents the herbicide dose required to cause a 50% reduction in plant growth (biomass) or the effective dose for 50% of the population. Lower values indicate higher susceptibility.

| Target Weed Species | Herbicide | GR₅₀ / ED₅₀ Value | Population Status | Reference |

| Lolium multiflorum (Italian Ryegrass) | This compound | 1.3 g a.i./ha | Susceptible | [5] |

| Lolium multiflorum (Italian Ryegrass) | This compound | 31 g a.i./ha | Resistant (24-fold) | [5] |

| Poa annua (Annual Bluegrass) | This compound + Iodosulfuron-methyl | 47.8 times higher than susceptible | Resistant | [2] |

| Vulpia myuros | This compound + Iodosulfuron-methyl | 0.04 mg/L (coleoptile) | Tolerant | [6] |

| Apera spica-venti | This compound + Iodosulfuron-methyl | 0.01 mg/L (coleoptile) | Susceptible | [6] |

Table 2: Efficacy of this compound Combinations in Field Trials (% Weed Control or Biomass Reduction)

| Target Weed Species | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control / Biomass Reduction (%) | Reference |

| Phalaris minor | This compound + Iodosulfuron-methyl | 14.4 | 70-89% (Weed Control Efficiency) | [7] |

| Lolium rigidum | This compound + Iodosulfuron-methyl | 9 + 1.8 | >90% (at early growth stage) | [8] |

| Bromus japonicus | Sulfosulfuron + Metsulfuron-methyl | 40 | High efficacy with adjuvant | [9] |

| General Grass Weeds | Metsulfuron-methyl + Sulfosulfuron | 36 | 97.55 - 98.6% (Weed Dry Matter Reduction) | [10] |

| Avena fatua (Wild Oat) | Clodinafop-propargyl + Metribuzin | 50% of recommended dose | > Minimum biomass vs. other mixtures | [11] |

Experimental Protocols for Efficacy Evaluation

Standardized protocols are crucial for the accurate assessment of herbicide bio-efficacy. Methodologies typically involve greenhouse dose-response assays and replicated field trials.

Greenhouse Dose-Response Bioassay

This method is used to determine the level of susceptibility or resistance of a weed population to an herbicide and to calculate GR₅₀ or ED₅₀ values.[5][12]

Protocol:

-

Seed Germination: Seeds from the target weed population are germinated in petri dishes or trays with a suitable substrate.

-

Transplanting: Once seedlings reach a specific growth stage (e.g., 1-2 leaves), they are transplanted into pots containing a standardized soil mix.[13]

-

Acclimatization: Plants are grown in a controlled greenhouse environment (e.g., specified temperature, humidity, and photoperiod) until they reach the target application stage (typically 2-4 leaves).

-

Herbicide Application: A range of herbicide doses, including a zero-dose control, is applied using a precision cabinet sprayer to ensure uniform coverage.[13] Doses should be selected to bracket the expected 50% response level.[12]

-

Replication: Each dose level is replicated (typically 3-4 times) and arranged in a completely randomized design.

-

Assessment: After a set period (e.g., 21-28 days), plant response is evaluated. Common endpoints include visual injury ratings, plant survival counts, and harvesting of above-ground biomass (fresh or dry weight).[2][13]

-

Data Analysis: The response data is subjected to a non-linear regression analysis (e.g., log-logistic model) to estimate the GR₅₀ or ED₅₀ values.[14]

Field Efficacy Trial

Field trials assess herbicide performance under real-world agricultural conditions.

Protocol:

-

Site Selection: Choose a site with a uniform and representative population of the target grass weeds.[15]

-

Experimental Design: The trial is typically laid out in a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability.[6]

-

Plot Establishment: Individual plots are of a standardized size (e.g., 2 x 10 m).[16]

-

Treatments: Treatments include this compound at various rates (e.g., 0.5x, 1x, 2x the proposed label rate), a standard reference herbicide, and an untreated (weedy) check.[15][17]

-

Application: Herbicides are applied at the appropriate weed and crop growth stage (e.g., post-emergence when weeds have 2-4 leaves) using a calibrated research plot sprayer with a specified water volume and nozzle type.[17]

-

Assessments:

-

Weed Control: Visual ratings of percent weed control are taken at multiple intervals (e.g., 14, 28, and 60 days after treatment).

-

Weed Density & Biomass: Weed counts per unit area (e.g., quadrat counts) and weed biomass are measured late in the season.[18]

-

Crop Phytotoxicity: Visual assessment of any crop injury (e.g., stunting, chlorosis) is recorded.[19]

-

Yield: Crop grain yield is harvested from the center of each plot to determine the impact of weed control.

-

-

Data Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a statistical test (e.g., LSD or DMRT) at a specified probability level (e.g., P ≤ 0.05).[14]

Factors Influencing Bio-Efficacy

Adjuvants

This compound is typically a water-dispersible granule that requires the addition of an adjuvant to the spray tank. Adjuvants enhance efficacy by improving spray retention, droplet spreading, and herbicide penetration through the leaf cuticle. Common recommendations include non-ionic surfactants (NIS), methylated seed oils (MSO), or basic blend adjuvants. The choice of adjuvant can significantly impact performance.

Weed Resistance

The repeated use of ALS-inhibiting herbicides has led to the evolution of resistant grass weed populations, which is the most significant factor limiting the efficacy of this compound.

-

Target-Site Resistance (TSR): This is the most common mechanism and involves single nucleotide polymorphisms in the ALS gene. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. A well-documented mutation conferring high-level resistance to sulfonylureas is at the Tryptophan-574 position (e.g., Trp-574-Leu substitution).[2][20]

-

Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most prevalent form is enhanced metabolic detoxification, where enzymes such as cytochrome P450 monooxygenases (P450s) rapidly break down the herbicide into non-toxic metabolites before it can act.[4][21]

Conclusion

This compound remains a highly effective herbicide for the post-emergence control of many key grass weeds in cereal production. Its efficacy is maximized when applied at the correct weed growth stage, at the recommended rate, and with an appropriate adjuvant system. However, the pervasive threat of herbicide resistance necessitates a strategic approach to its use. For sustainable efficacy, this compound must be incorporated into integrated weed management programs that include the rotation of herbicide modes of action and the adoption of non-chemical control tactics to mitigate selection pressure and preserve its utility for future weed control challenges.

References

- 1. Chemical control of herbicide-resistant Lolium rigidum Gaud. in north-eastern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound + iodosulfuron-methyl and pyroxsulam–resistant annual bluegrass (Poa annua) in an annual cropping system | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism-Based Herbicide Resistance to this compound and Identification of Candidate Genes in Bromus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Low Effectiveness of Prosulfocarb and this compound + Iodosulfuron-Methyl against Vulpia myuros - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isws.org.in [isws.org.in]

- 8. researchgate.net [researchgate.net]

- 9. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 10. uludag.edu.tr [uludag.edu.tr]

- 11. sabraojournal.org [sabraojournal.org]

- 12. media.ahdb.org.uk [media.ahdb.org.uk]

- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 16. peaceforageseed.ca [peaceforageseed.ca]

- 17. nda.gov.za [nda.gov.za]

- 18. View of Growth stage of Phalaris minor Retz. and wheat determines weed control and crop tolerance of four post-emergence herbicides | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]

- 19. isws.org.in [isws.org.in]

- 20. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism-Based Herbicide Resistance to this compound and Identification of Candidate Genes in Bromus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Mesosulfuron-methyl in Surface Water by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Mesosulfuron-methyl in surface water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis. The method is validated for its linearity, accuracy, and precision, demonstrating a limit of quantitation (LOQ) of 0.005 µg/L. This method is suitable for environmental monitoring and water quality assessment.

Introduction

This compound is a sulfonylurea herbicide used for controlling grass and broadleaf weeds. Its potential to contaminate surface water bodies through runoff and spray drift necessitates sensitive and specific analytical methods for monitoring. This application note describes a validated LC-MS/MS method for the determination of this compound in surface water, offering high selectivity and low detection limits.

Experimental

1. Sample Preparation

The sample preparation involves a solid-phase extraction (SPE) procedure to isolate and concentrate the analyte from the water matrix.

-

Sample Pre-treatment: 250 mL of the surface water sample is adjusted to a pH of 3-4 with acetic acid.[1][2][3] If necessary, the sample can be filtered through a glass fiber filter.[3]

-

SPE Cartridge Conditioning: An RP C18 extraction cartridge is conditioned with 10 mL of methanol followed by 10 mL of deionized water.[1][3]

-

Sample Loading: The pre-treated water sample is passed through the conditioned C18 cartridge at a flow rate of approximately 4-5 mL/min.[1][3]

-

Washing: The cartridge is washed with 10 mL of deionized water and then dried under vacuum for 1 to 2 minutes.[1][3]

-

Elution: this compound is eluted from the cartridge with an acetonitrile/water mixture (6:4, v/v) into a graduated flask.[1][2] The final eluate is filtered through a 0.2 µm filter prior to LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

The analysis is performed on an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., Imtakt Scherzo SM-C18, 4.6 mm x 100 mm, 3 µm) is used.[4]

-

Mobile Phase: A gradient of (A) 5 mM ammonium formate in water and (B) 0.2 M ammonium formate in water:methanol (1:1, v:v) can be employed.[4]

-

Flow Rate: A typical flow rate is maintained.

-

Injection Volume: 50 µL.[4]

-

Column Temperature: 50°C.[4]

-

-

Mass Spectrometry (MS/MS) Conditions:

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of quantitation (LOQ), and recovery.

-

Linearity: The method demonstrated good linearity with a correlation coefficient (r²) of ≥ 0.998.[2] A quadratic regression (y = a + bx + cx²) was used for the calibration curve.[2]

-

Limit of Quantitation (LOQ): The LOQ for this compound in surface water was established at 0.005 µg/L.[2]

-

Recovery: The mean recovery rates were within the acceptable range of 70-120%, with a relative standard deviation (RSD) of ≤20%.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.005 µg/L | [2] |

| Linearity (r²) | ≥ 0.998 | [2] |

| Mean Recovery | 70-120% | [2] |

| Relative Standard Deviation (RSD) | ≤ 20% | [2] |

| Parent Ion (m/z) | 453.27 | [2] |

| Daughter Ion (m/z) | 182.17 | [2] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in surface water. The sample preparation using solid-phase extraction is effective for analyte enrichment and matrix interference removal. The method's performance characteristics, including a low LOQ and good recovery, make it suitable for routine environmental monitoring programs.

Protocol: Analytical Method for this compound in Surface Water using LC-MS/MS

Scope

This protocol outlines the detailed procedure for the quantitative determination of this compound in surface water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized)

-

Acetic acid

-

Ammonium formate

-

RP C18 Solid-Phase Extraction (SPE) cartridges

-

Glass fiber filters (if needed)

-

0.2 µm syringe filters

Sample Preparation (Solid-Phase Extraction)

-

Measure 250 mL of the surface water sample.

-

Adjust the pH of the sample to 3-4 by adding a few drops of acetic acid.[1][2][3]

-

If the sample contains suspended solids, filter it through a glass fiber filter.[3]

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1][3]

-

Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of 4-5 mL/min.[1][3]

-

Wash the cartridge with 10 mL of deionized water.

-

Elute the retained this compound from the cartridge with 10 mL of an acetonitrile/water (6:4, v/v) solution into a collection tube.[1][2]

-

Filter the eluate through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumental Analysis

-

LC System Configuration:

-

MS/MS System Configuration:

-

Set the ionization source to Electrospray Ionization (ESI) in positive mode.[1]

-

Set the instrument to Multiple Reaction Monitoring (MRM) mode.

-

Define the MRM transition for this compound: Parent ion m/z 453.27 → Daughter ion m/z 182.17.[2]

-

Optimize other MS parameters such as capillary voltage and cone voltage.[1]

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in a suitable solvent.

-

Matrix-matched calibration standards can be prepared by fortifying blank surface water extracts with known concentrations of the analyte.[1]

-

Generate a calibration curve by plotting the peak area against the concentration. A quadratic regression may be used.[2]

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Quality Control

-

Analyze a method blank with each batch of samples to check for contamination.

-

Analyze a fortified blank (spike) sample to assess method recovery.

-

Analyze a duplicate sample to check for method precision.

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound in surface water.

References

Application Note: Gas Chromatography Method for Mesosulfuron-methyl Residue Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesosulfuron-methyl is a sulfonylurea herbicide widely used for the control of grass weeds in cereal crops. Monitoring its residues in environmental samples is crucial to assess potential environmental impact and ensure food safety. Due to the thermal instability of this compound, direct analysis by gas chromatography (GC) is challenging. This application note details a robust and reliable GC-based method for the determination of this compound residues in soil samples, which involves a derivatization step to enhance thermal stability and allow for accurate quantification. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is often the preferred method for sulfonylurea herbicides, this GC method provides a viable alternative, particularly when LC-MS/MS is unavailable.

Method Overview

The analytical method involves the extraction of this compound from the sample matrix, followed by a derivatization step to convert the thermally labile herbicide into a more volatile and stable compound suitable for GC analysis. The derivatized analyte is then quantified using a gas chromatograph coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD).

Quantitative Data Summary

The following tables summarize the quantitative performance of the described gas chromatography method for the analysis of this compound residues in soil.

Table 1: Method Detection and Quantification Limits

| Parameter | Matrix | Value |

| Limit of Detection (LOD) | Soil | 0.1 µg/mL[1][2][3] |

| Limit of Quantification (LOQ) | Soil | 0.2 µg/g[1][2][3] |

Table 2: Recovery and Precision

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Soil | Not Specified | > 70%[1][2][3] | Not Specified |

Experimental Protocols

Sample Preparation and Extraction from Soil

This protocol outlines the steps for extracting this compound residues from soil samples.

Reagents and Materials:

-

Soil sample

-

0.1 M Ammonia solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh 50 g of the soil sample into a centrifuge tube.

-

Adjust the pH of the soil to 8.5-9 by adding 0.1 mL of aqueous ammonia solution and let the sample stand for 30 minutes[4].

-

Add 100 mL of dichloromethane to the soil sample and shake vigorously for 1 hour.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-

Carefully decant the dichloromethane supernatant and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Repeat the extraction process (steps 3-5) two more times with fresh dichloromethane.

-

Combine the dichloromethane extracts and evaporate to dryness using a rotary evaporator at 40°C.

-

Re-dissolve the residue in 5 mL of ethyl acetate for the derivatization step.

Derivatization Protocol

Due to the thermal instability of this compound, a derivatization step is necessary to form a stable dimethyl derivative for GC analysis[1][2]. This is achieved through methylation using diazomethane.

Reagents and Materials:

-

Extracted sample residue in ethyl acetate

-

Diazomethane solution (prepared in-situ or from a commercial source)

-

Nitrogen gas stream

Procedure:

-

To the 5 mL ethyl acetate solution containing the sample extract, add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. This indicates an excess of diazomethane.

-

Allow the reaction mixture to stand for 24 hours in a fume hood to ensure complete methylation[1][2]. The reaction time was standardized to be 24 hours for optimal results in an ethyl acetate solvent[1][2].

-

After 24 hours, gently bubble a stream of nitrogen gas through the solution to remove the excess diazomethane.

-

Concentrate the final volume to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis. The structure of the derivatized product should be confirmed by GC-MS[1][2].

Gas Chromatography (GC) Analysis

This section provides the instrumental parameters for the analysis of the derivatized this compound.

Instrumentation:

-

Gas Chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 25°C/min to 200°C, hold for 2 minutes

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes

-

-

Detector Temperature: 300°C (for ECD)

-

MS Parameters (if using MS detector):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC analysis of this compound residues in soil.

Caption: Workflow for this compound residue analysis by GC.

References

Application Notes and Protocols for Studying Mesosulfuron-methyl Degradation in Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the degradation of the sulfonylurea herbicide, Mesosulfuron-methyl, under controlled laboratory settings. The methodologies cover hydrolysis, photolysis, and soil degradation studies, essential for environmental fate assessment and regulatory purposes.

Overview of this compound Degradation

This compound is subject to degradation in the environment through several mechanisms, primarily hydrolysis, photolysis, and microbial activity in soil. The rate and pathway of degradation are significantly influenced by environmental factors such as pH, temperature, moisture, and the presence of microorganisms. Understanding these processes is crucial for predicting the herbicide's persistence and potential environmental impact.

Quantitative Data Summary

The following tables summarize the degradation kinetics of this compound under various laboratory conditions as reported in scientific literature.

Table 1: Hydrolysis Half-life of this compound in Water

| pH | Temperature (°C) | Half-life (days) |

| 4 | 25 | 319 |

| 7 | 25 | 253 |

| 9 | 25 | 3.5[1][2] |

Table 2: Soil Degradation Half-life (DT50) of this compound (Aerobic Conditions)

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Loam 1 (acidic) | Not Specified | 8.71 - 47.08 | [3] |

| Typical Lab | 20 | 43.5 | [4] |

| Loamy Silt | 10 | ~17 | [5] |

| Field (acidic, pH 5.2) | Not Specified | 3.54 - 6.40 | [6] |

| Oil Palm Plantation Soil | Not Specified | 6.3 - 7.9 | [7] |

Table 3: Factors Influencing this compound Degradation

| Factor | Effect on Degradation Rate | Notes |

| pH | Faster under acidic and alkaline conditions.[2][6][8] | Chemical hydrolysis is a key degradation pathway.[6][8] |

| Temperature | Increased temperature enhances dissipation.[3][8] | |

| Soil Moisture | Higher moisture content can increase degradation.[6][8] | |

| Microbial Activity | A primary mechanism of degradation in soil.[6][7][9] | |

| Organic Matter | Can influence mobility and bioavailability for degradation.[10] |

Experimental Protocols

Protocol for Hydrolysis Study

This protocol outlines the procedure to determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH levels.

Materials:

-

This compound analytical standard

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

-

Sterile flasks or vials

-

Incubator/water bath

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Prepare stock solutions of this compound in acetonitrile.

-

In separate sterile flasks, add a known volume of the stock solution to each pH buffer (4, 7, and 9) to achieve the desired initial concentration.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw aliquots from each flask.

-

Adjust the pH of the water samples to 3-4 with acetic acid.[11]

-

Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.[11]

-

Calculate the rate of hydrolysis and the half-life (DT50) for each pH condition.

Protocol for Aqueous Photolysis Study

This protocol describes the method to assess the degradation of this compound in an aqueous solution when exposed to a light source simulating natural sunlight.

Materials:

-

This compound analytical standard

-

Sterile, buffered, air-saturated water

-

Photoreactor with a suitable light source (e.g., xenon lamp)

-

Quartz tubes

-

Dark control samples

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

-

Prepare a solution of this compound in sterile buffered water.

-

Fill quartz tubes with the solution.

-

Place the tubes in the photoreactor.

-

Prepare parallel dark control samples by wrapping identical tubes in aluminum foil and placing them alongside the irradiated samples.

-

Expose the samples to the light source at a constant temperature.

-

At specified time intervals, collect samples from both the irradiated and dark control tubes.

-